(1R,2S)-Darunavir

描述

(1R,2S)-Darunavir is a synthetic antiretroviral medication used primarily in the treatment of human immunodeficiency virus (HIV) infection. It is a protease inhibitor that works by preventing the HIV virus from replicating within the body. This compound is notable for its high potency and ability to inhibit a wide range of HIV protease variants, making it a critical component in combination antiretroviral therapy.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, cyclization, and stereoselective reductions. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as borohydrides for reduction steps.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

化学反应分析

Types of Reactions

(1R,2S)-Darunavir undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions are used in the synthesis of this compound, particularly in the stereoselective reduction of intermediates.

Substitution: Nucleophilic and electrophilic substitution reactions are involved in the modification of the core structure during synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates are carefully purified and characterized to ensure the desired stereochemistry and functional groups are present.

科学研究应用

HIV Treatment and Resistance Management

Darunavir is primarily used in the treatment of HIV-1 infection. Its high barrier to resistance makes it a preferred choice in therapeutic regimens, particularly for patients with prior treatment failures.

Key Findings:

- Resistance Pathways: Research indicates that resistance to Darunavir can occur through specific mutations in the HIV-1 protease, notably I50V and I84V. These mutations lead to differential selection pressures and can influence the drug's efficacy against resistant viral strains .

- Clinical Trials: A multicenter study demonstrated that switching to ritonavir-boosted Darunavir monotherapy in patients who had previously achieved virological suppression resulted in a modest increase in viral load for some participants, but no significant emergence of resistance mutations was observed . This suggests that while monotherapy may pose risks, the genetic barrier provided by Darunavir remains robust.

Pharmacokinetics

Understanding the pharmacokinetics of Darunavir is crucial for optimizing its use in clinical settings.

Pharmacokinetic Studies:

- A study assessing once-daily dosing of Darunavir/ritonavir showed that drug levels achieved in plasma were significantly above the effective concentration needed to inhibit viral replication (EC50), indicating its effectiveness even at lower doses .

- The pharmacokinetic profile of Darunavir allows for flexible dosing strategies, which can be particularly beneficial in resource-limited settings where adherence to complex regimens may be challenging .

Development of Novel Analogues

The quest for improved HIV treatments has led to the design of Darunavir analogues that maintain potency while reducing the risk of resistance.

Innovative Approaches:

- Utilizing fragment molecular orbital methods and structure-based drug design, researchers have developed several Darunavir analogs that show promise in overcoming resistance mechanisms associated with HIV-1 protease . These analogs are designed to enhance binding affinity and minimize the likelihood of mutation-induced resistance.

| Analogue | Binding Affinity (K_i) | Resistance Profile | Efficacy (EC50) |

|---|---|---|---|

| UMASS-1 | Single-digit picomolar | Low resistance risk | 2.4 nM |

| UMASS-2 | Double-digit picomolar | Moderate resistance risk | 9.1 nM |

Case Studies

Several case studies have highlighted the effectiveness of Darunavir in various patient populations:

- Case Study 1: In a cohort from Cameroon, patients receiving ritonavir-boosted Darunavir maintained virological suppression over a 48-week period with minimal emergence of resistance mutations despite previous treatment failures .

- Case Study 2: A trial involving patients on second-line therapy demonstrated that those on Darunavir/ritonavir had significantly improved outcomes compared to those on alternative regimens, further underscoring its role as a cornerstone in HIV therapy .

作用机制

(1R,2S)-Darunavir exerts its effects by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins. This inhibition results in the production of immature, non-infectious viral particles. The molecular targets include the HIV protease enzyme, and the pathways involved are those related to viral replication and maturation.

相似化合物的比较

Similar Compounds

- Atazanavir

- Lopinavir

- Ritonavir

Uniqueness

Compared to other protease inhibitors, (1R,2S)-Darunavir has a higher binding affinity for the HIV protease enzyme and is effective against a broader range of HIV variants. Its unique stereochemistry contributes to its potency and resistance profile, making it a valuable option in antiretroviral therapy.

生物活性

(1R,2S)-Darunavir, commonly referred to as darunavir, is a second-generation protease inhibitor (PI) primarily used in the treatment of HIV-1 infection. Its biological activity is characterized by its ability to inhibit the HIV-1 protease enzyme, which is crucial for viral replication. This article explores the biological activity of darunavir through various studies, including efficacy, safety profiles, structure-activity relationships (SAR), and case studies.

Darunavir exerts its antiviral effects by binding to the active site of the HIV-1 protease enzyme. This binding inhibits the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of infectious viral particles. The structural modifications in darunavir enhance its binding affinity and resistance to common mutations associated with drug resistance.

Clinical Efficacy

A meta-analysis evaluated the efficacy of darunavir/ritonavir (DRV/r) in both treatment-naïve and treatment-experienced patients. The findings indicated:

- Treatment-Naïve Patients : No significant difference in virological response rates compared to other regimens at 48 and 96 weeks (RR 1.04 and 0.99, respectively) .

- Treatment-Experienced Patients : A significantly higher virological response rate was observed in patients failing previous treatments when switched to DRV/r (RR 1.45) .

Safety Profile

The safety profile of darunavir has been assessed through various studies:

- Adverse events (AEs) were reported at a rate of approximately 2.53 AEs per report in a large cohort study .

- Serious adverse events accounted for 41.47% of reports, with hospitalization being a common outcome .

Structure-Activity Relationship (SAR)

Recent research has focused on synthesizing darunavir analogs to improve its efficacy against multidrug-resistant HIV strains. Key findings include:

- Modifications at the P1 and P2 positions significantly influence binding affinity to HIV-1 protease.

- Compounds with larger substituents at P1 exhibited reduced activity due to disruption in enzyme pocket shape .

Table 1: Inhibition Activity of Darunavir Analogs

| Compound | (nM) | Comments |

|---|---|---|

| Darunavir | 1.87 | Reference compound |

| 5aa | 1.54 | Improved activity with fluoro substituent |

| 5ac | 0.31 | Enhanced binding due to flexible aliphatic groups |

| 5ad | 0.71 | Favorable interaction with protease residues |

Case Studies

Several case studies have highlighted the clinical application of darunavir:

- A study involving pregnant women demonstrated that darunavir/ritonavir maintained higher plasma concentrations during pregnancy compared to postpartum levels, indicating its effectiveness in this specific population .

- Another case report showcased successful rescue therapy using darunavir/ritonavir in patients with severe immune impairment and fewer resistance mutations compared to other regimens .

属性

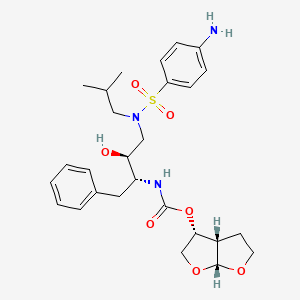

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-QJJBCJIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402142-63-5 | |

| Record name | Darunavir, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402142635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9756ZC5ZAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。